molecular formula C19H12ClNO2 B6285911 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione CAS No. 688034-03-9

5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione

Cat. No.: B6285911
CAS No.: 688034-03-9
M. Wt: 321.8 g/mol
InChI Key: GUXRGXILRASHNY-UHFFFAOYSA-N
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Description

5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group at the 5th position, a naphthalen-1-ylmethyl group at the 1st position, and an indole-2,3-dione core structure. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 5-chloroindole-2,3-dione with naphthalen-1-ylmethanol in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or dichloromethane. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the indole-2,3-dione core to indoline derivatives.

    Substitution: The chloro group at the 5th position can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Indoline derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-3-carboxaldehyde
  • 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2-carboxylic acid
  • 5-Chloro-1-(naphthalen-1-ylmethyl)-1H-indole-2,3-dione

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-1-(naphthalen-1-ylmethyl)indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClNO2/c20-14-8-9-17-16(10-14)18(22)19(23)21(17)11-13-6-3-5-12-4-1-2-7-15(12)13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUXRGXILRASHNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CN3C4=C(C=C(C=C4)Cl)C(=O)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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